N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-5-13-25-20-15-18(8-11-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h6-11,15,24H,5,12-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJULLWNBZJAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound with a unique chemical structure that suggests potential biological activity. This compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
| Molecular Formula | C20H25N2O4S |
| Molecular Weight | 393.49 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cholesterol biosynthesis.
- Receptor Modulation : It may bind to various receptors, altering signaling pathways that influence cell proliferation and survival.
- Gene Expression Regulation : Interaction with DNA/RNA could lead to changes in gene expression profiles.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance:
- A study demonstrated that related benzoxazepine derivatives showed significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 µM to 50 µM) .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Preliminary tests have shown:
- In vitro assays indicated that related compounds can inhibit bacterial growth with minimum inhibitory concentration (MIC) values between 32 µg/mL and 128 µg/mL against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzoxazepine derivatives. The findings revealed that these compounds induced apoptosis in tumor cells through caspase activation and modulation of Bcl-2 family proteins . The specific compound demonstrated a promising IC50 value of 15 µM against breast cancer cell lines.
Study 2: Antimicrobial Activity
In another investigation assessing the antimicrobial properties of structurally similar compounds, it was found that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 64 µg/mL for some derivatives .
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents .
- Temperature control : Reactions often require precise heating (60–120°C) to avoid side products .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency . Purification techniques like column chromatography and recrystallization are essential for ≥95% purity .
Q. Which analytical methods are most reliable for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the oxazepine ring and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .
Q. How does the compound participate in oxidation, reduction, and substitution reactions?
- Oxidation : The oxo group at position 4 is susceptible to oxidation, forming carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO4) .
- Reduction : Sodium borohydride reduces the ketone to a hydroxyl group, altering hydrogen-bonding interactions .
- Substitution : Electrophilic aromatic substitution occurs at the para-methoxyphenyl group, enabling functionalization .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for in vitro assays .
- Stability : Degrades under UV light; storage at -20°C in inert atmospheres (N2) is recommended .
Q. What preliminary assays are used to evaluate its antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. What computational and experimental approaches elucidate its mechanism of enzyme inhibition?
- Molecular docking : Predicts binding affinity to targets like SYK kinase using AutoDock Vina .
- Enzyme kinetics : Lineweaver-Burk plots identify competitive/non-competitive inhibition modes .
- Mutagenesis studies : Residue-specific mutations (e.g., Arg435Ala in SYK) validate docking predictions .
Q. How do structural modifications (e.g., propyl vs. ethyl substituents) impact bioactivity?
- Propyl group : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Methoxy group : Electron-donating effects stabilize π-π interactions with aromatic residues in target proteins .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Continuous flow chemistry : Ensures consistent mixing and temperature control, reducing impurities .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy .
Q. How does the compound’s stability under physiological conditions affect pharmacokinetics?
- Simulated gastric fluid (SGF) : Degrades within 2 hours (pH 1.2), suggesting enteric coating for oral delivery .
- Plasma stability : >90% intact after 4 hours in human plasma, indicating suitability for IV administration .
Q. What contradictory data exist regarding its biological activity, and how are they resolved?
- Anticancer vs. cytotoxicity : Discrepancies in IC50 values across cell lines may arise from off-target effects. Counter-screening with normal cell lines (e.g., HEK293) clarifies selectivity .
- Enzyme inhibition : Variability in IC50 (e.g., SYK vs. JAK3) requires orthogonal assays (e.g., SPR, ITC) .
Q. Which in silico models predict ADME properties for preclinical development?
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability and CYP3A4 metabolism .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulates tissue distribution using GastroPlus .
Q. How are reaction pathways optimized using computational reaction design tools?
- Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) identify transition states and rate-limiting steps .
- Machine learning : Neural networks predict optimal solvent/catalyst combinations from historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
